molecular formula C11H8N2O3S2 B12225040 [(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12225040
M. Wt: 280.3 g/mol
InChI Key: PXYWYJUEIRDSPY-YVMONPNESA-N
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Description

[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of rhodanine-3-acetic acid with pyridinecarbaldehyde. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions usually involve the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

the use of microwave-assisted synthesis and green chemistry principles, such as atom economy and cleaner reaction profiles, are likely to be employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with reduced functional groups .

Scientific Research Applications

[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, such as DYRK1A, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)5-7-3-1-2-4-12-7/h1-5H,6H2,(H,14,15)/b8-5-

InChI Key

PXYWYJUEIRDSPY-YVMONPNESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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